molecular formula C11H14O B8612606 4-hydroxy-6,7,8,9-tetrahydro-5H-benzocycloheptene

4-hydroxy-6,7,8,9-tetrahydro-5H-benzocycloheptene

Cat. No. B8612606
M. Wt: 162.23 g/mol
InChI Key: SNXQMPMXKRXMPZ-UHFFFAOYSA-N
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Patent
US07012078B2

Procedure details

Prepared as in Example 37, using 4-hydroxy-6,7,8,9-tetrahydro-5H-benzocycloheptene as the starting material, which was prepared as follows: 8 g (71.4 mmol) 2-hydroxypyrone (Syn. Commun., 5, 461, (1975)) and 20 mL cycloheptene were reacted in a sealed tube at 150° C. for 24 h to give 1-oxo-3,4,6,7,8,9-hexahydro-5H-benzocycloheptene in 49.5% yield, followed by reaction with isopropenyl acetate to afford the enol acetate and treatment with 2,3-dichloro-5,6-dicyanobenzoquinone at 90° C. for 1.5 h (see J. Med. Chem., 37, 3803 (1994)) to afford 4-acetoxy-6,7,8,9-tetrahydro-5H-benzocycloheptene in 69% yield as an oil. Hydrolysis with 3.7 equivalents of powdered potassium hydroxide in ethanol at room temperature for 2 h gave a 44% yield of the desired 4-hydroxy-6,7,8,9-tetrahydro-5H-benzocycloheptene after purification by column chromatography as a white solid. The remaining steps in the sequence then followed Example 48. The final step proceeded in 89% yield to give the product as an amorphous solid as the hydrochloride salt from ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-hydroxypyrone
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:12]2[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[CH:5]=[CH:4][CH:3]=1>C1CCCCCC=1>[O:1]=[C:2]1[C:12]2[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=CC=2CCCCCC21
Step Two
Name
2-hydroxypyrone
Quantity
8 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CCCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared as in Example 37
CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
product
Smiles
O=C1CCCC2=C1CCCCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.